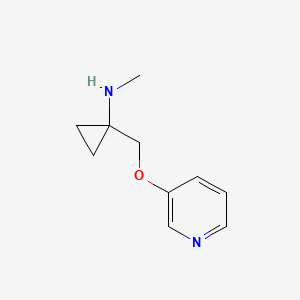

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

Description

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a pyridin-3-yloxy methyl substituent. Its molecular formula is C₁₀H₁₄N₂O (molecular weight: 178.23 g/mol).

Properties

IUPAC Name |

N-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9/h2-3,6-7,11H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSBIGAAHYMBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)COC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride typically involves the reaction of N-methylcyclopropanamine with pyridin-3-yloxy methyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound hydrochloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base and often require heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanone, while reduction may produce this compound .

Scientific Research Applications

Pharmacological Properties

The compound exhibits specific interactions with nicotinic receptors, particularly the α4β2 subtype, which are implicated in several neurological functions. Its pharmacological properties make it a candidate for treating conditions related to cognitive decline, such as:

- Alzheimer's Disease : The compound may help mitigate memory deficits associated with neurodegenerative diseases by enhancing cholinergic signaling, thereby improving cognitive functions .

- Parkinson's Disease : Similar mechanisms could be beneficial in managing symptoms associated with Parkinson's disease, where cholinergic pathways are often disrupted .

- Mood Disorders : The compound shows promise in treating mood disorders, potentially through its effects on neurotransmitter systems .

Neurodegenerative Disease Treatment

Studies have demonstrated that compounds like N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine can serve as cholinergic agonists, which may be effective in treating memory deficits and other cognitive impairments. Research indicates that these compounds can enhance memory functions and attention through their action on nicotinic receptors .

Mood Disorders and Behavioral Studies

The compound has been investigated for its potential to modulate emotional behavior and alleviate symptoms of mood disorders. For instance, the inhibition of certain enzymes involved in lipid signaling pathways has been linked to improvements in emotional states . This makes it a valuable tool for studying the biological mechanisms underlying mood regulation.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

Mechanism of Action

The mechanism of action of N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of a pyridin-3-yloxy group (vs. pyridin-2-yloxy in PYINXT) may alter target binding due to positional isomerism. PYINXT’s 2-position oxygen and iodine substituent contribute to its high norepinephrine transporter (NET) affinity .

- Polarity : N-(Pyridin-3-ylmethyl)cyclopropanamine lacks the ether oxygen, reducing polarity and possibly solubility compared to the target compound .

2.3 Toxicity and Stability

- N-[(2-Nitrophenyl)methyl]cyclopropanamine () contains a nitro group, which is often associated with reactivity and toxicity.

- The ethyl analog () lacks hazard statements, suggesting a safer profile compared to nitro-containing derivatives .

Biological Activity

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring, a pyridine moiety, and a methyl group. The structural formula can be represented as follows:

This compound's unique structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Research indicates that compounds with similar structures often target G-protein coupled receptors (GPCRs) and enzymes involved in lipid metabolism.

Enzyme Inhibition

Studies have shown that related compounds can act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids. Inhibition of this enzyme can lead to alterations in levels of endocannabinoids, influencing pain perception, inflammation, and mood regulation .

Pharmacological Effects

-

Neuropharmacological Effects :

- Compounds similar to this compound have demonstrated anxiolytic and antidepressant effects in preclinical models.

- They may modulate serotonin and dopamine pathways, contributing to their therapeutic potential in mood disorders.

- Anti-inflammatory Properties :

- Pain Modulation :

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and the cyclopropane structure significantly affect the compound's potency and selectivity for biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl group at nitrogen | Enhances binding affinity |

| Hydroxyl substitution on pyridine | Increases water solubility and bioavailability |

| Variation in cyclopropane substituents | Alters receptor selectivity |

These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Pain Relief in Animal Models

A study investigated the effects of this compound on neuropathic pain models. The compound was administered at varying doses, showing significant reductions in pain behavior compared to control groups. The results indicated a dose-dependent relationship with maximum efficacy observed at moderate doses .

Case Study 2: Anxiolytic Effects

In another study, the anxiolytic properties were assessed using established behavioral tests (e.g., elevated plus maze). The compound demonstrated significant anxiolytic-like effects at doses that did not impair locomotor activity, suggesting a favorable safety profile .

Q & A

Q. How are crystalline polymorphs of the compound characterized and controlled?

- Methodology : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify polymorphic forms. Solvent-mediated crystallization (e.g., using ethyl acetate vs. acetonitrile) can isolate specific polymorphs. Stability studies under humidity/temperature stress guide formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.